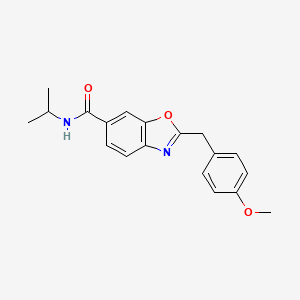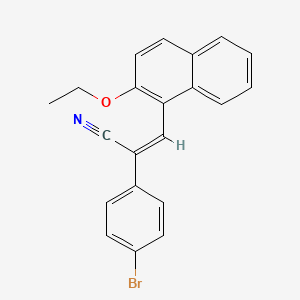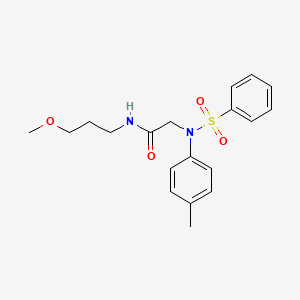![molecular formula C26H19N3O4 B5212702 N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various biochemical and physiological applications. It is a small molecule that can be easily synthesized and has been extensively studied for its unique properties.
科学研究应用
NBD-Cl has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the structure and function of proteins, lipids, and other biomolecules. It can be used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. NBD-Cl can also be used as a labeling reagent for the detection and quantification of biomolecules in complex mixtures.
作用机制
NBD-Cl works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The exact mechanism of action depends on the specific biomolecule being studied. For example, when NBD-Cl binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to study the structure and function of the protein.
Biochemical and physiological effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of NBD-Cl used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at very low concentrations, making it a valuable tool for studying biomolecules. However, one of the limitations of using NBD-Cl is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect changes in fluorescence intensity.
未来方向
There are several future directions for the use of NBD-Cl in scientific research. One area of research is the development of new applications for NBD-Cl, such as in the detection of specific biomolecules in complex mixtures. Another area of research is the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study multiple biomolecules simultaneously. Additionally, there is a need for further research on the potential effects of NBD-Cl on cells and tissues at higher concentrations.
合成方法
NBD-Cl can be synthesized using a simple two-step process. The first step involves the reaction of 2-naphthylamine with 4-nitrobenzaldehyde to form the intermediate compound, 1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)ethylene. The second step involves the reaction of the intermediate compound with benzoyl chloride to form the final product, NBD-Cl. The synthesis method is relatively easy and can be performed in a laboratory setting.
属性
IUPAC Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c30-25(20-7-2-1-3-8-20)28-24(16-18-10-14-23(15-11-18)29(32)33)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-17H,(H,27,31)(H,28,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYSMKMONIZBN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)
